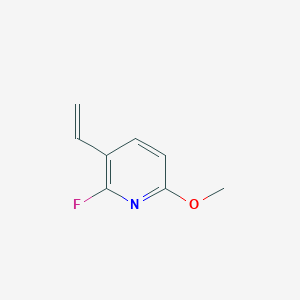
2-Fluoro-6-methoxy-3-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-methoxy-3-vinylpyridine is a fluorinated pyridine derivative. Pyridine compounds are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-3-vinylpyridine typically involves the fluorination of a pyridine precursor. One common method is the reaction of 2,6-dimethoxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can improve the efficiency and safety of the process, allowing for the production of large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-methoxy-3-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Formation of 2-fluoro-6-methoxy-3-formylpyridine or 2-fluoro-6-methoxy-3-carboxypyridine.
Reduction: Formation of 2-fluoro-6-methoxy-3-ethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-methoxy-3-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-methoxy-3-vinylpyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The vinyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-6-methoxypyridine
- 2-Fluoro-4-vinylpyridine
- 2-Methyl-6-vinylpyridine
- 2-Bromo-6-vinylpyridine
Uniqueness
2-Fluoro-6-methoxy-3-vinylpyridine is unique due to the presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the vinyl group provides a site for further chemical modifications .
Eigenschaften
Molekularformel |
C8H8FNO |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
3-ethenyl-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C8H8FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h3-5H,1H2,2H3 |
InChI-Schlüssel |
ZCCJKTBEYVEJLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)


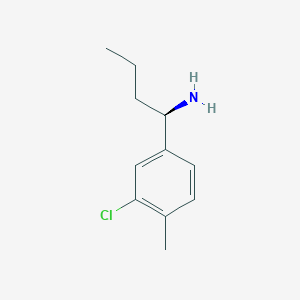
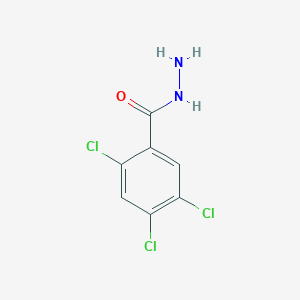
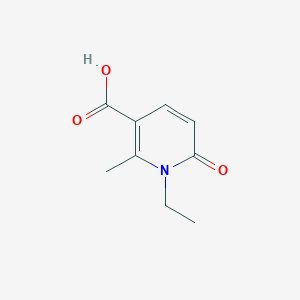
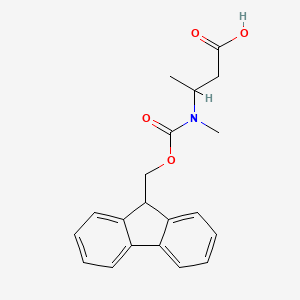
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
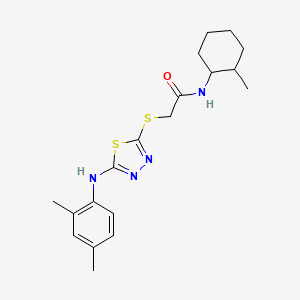
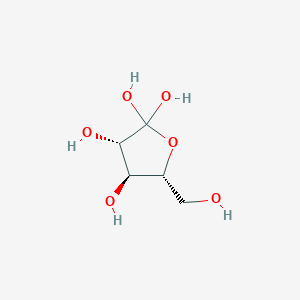
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)
